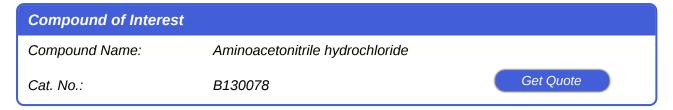


An In-depth Technical Guide to Aminoacetonitrile Hydrochloride (CAS 6011-14-9)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile hydrochloride (CAS 6011-14-9) is a versatile and reactive organic compound that serves as a crucial building block in synthetic organic chemistry.[1] As a bifunctional molecule featuring both an amino group and a nitrile functionality, it is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles and more complex molecular architectures.[1][2] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient reagent for various chemical transformations.[1] This guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and key applications of aminoacetonitrile hydrochloride, with a focus on its role in the development of therapeutic agents.

Physicochemical Properties

Aminoacetonitrile hydrochloride is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a dry, inert atmosphere.[3][4] The compound is highly soluble in water and soluble in polar organic solvents.[1][3]



Property	Value	Reference(s)
CAS Number	6011-14-9	[1][3][4][5]
Molecular Formula	C ₂ H ₄ N ₂ ·HCl	[1][6]
Molecular Weight	92.53 g/mol	[3][5][7]
Melting Point	172-174 °C	[3][5][8]
Boiling Point	Not available for the hydrochloride salt. The free base has a boiling point of 58 °C at 15 mmHg with partial decomposition.	[3]
Density	Not available in the searched literature.	
Solubility	Soluble in water (1000 g/L at 20 °C). Slightly soluble in methanol when heated.	[3][4][5]
Appearance	White to off-white crystalline solid.	[1][8]
Hygroscopicity	Hygroscopic	[3][4]

Spectral Data

The following tables summarize the available spectral information for **Aminoacetonitrile hydrochloride**.

¹H NMR Spectroscopy

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.9 ppm	Singlet	2H	-CH ₂ -
~8.8 ppm	Broad Singlet	3H	-NH3 ⁺

Note: The exact chemical shifts can vary depending on the solvent and concentration.



¹³C NMR Spectroscopy

Chemical Shift (δ)	Assignment
~25 ppm	-CH ₂ -
~118 ppm	-C≡N

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2800	Strong, Broad	N-H stretching (from -NH ₃ +)
~2260	Weak to Medium	C≡N stretching
~1600	Medium	N-H bending (from -NH₃+)
~1450	Medium	C-H bending

Note: The C≡N stretch in aminoacetonitrile is noted to be unusually weak in the infrared spectrum.

Synthesis and Purification Synthesis

A common laboratory and industrial synthesis of **aminoacetonitrile hydrochloride** involves a two-step process. The first step is the formation of aminoacetonitrile, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of Aminoacetonitrile

- In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
- Charge the flask with ammonium chloride, formaldehyde (37% aqueous solution), and water.
- Cool the mixture to below 0 °C using an ice-salt bath.

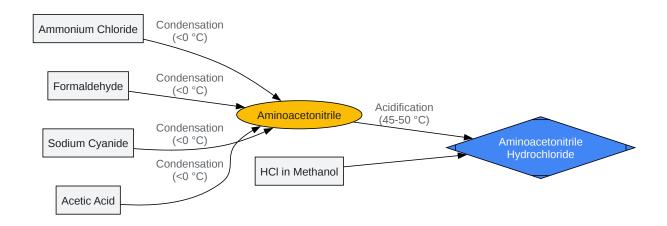


- Slowly add an aqueous solution of sodium cyanide dropwise from the dropping funnel while maintaining the temperature below 0 °C.
- Simultaneously, add acetic acid dropwise.
- After the addition is complete, continue to stir the reaction mixture at a temperature below 0
 °C for 1-2 hours.
- Collect the resulting aminoacetonitrile by filtration and centrifugation.

Step 2: Formation of Aminoacetonitrile Hydrochloride

- Prepare a solution of hydrogen chloride in methanol (30-50 wt%).
- Mix the crude aminoacetonitrile from Step 1 with the methanolic HCl solution.
- Heat the mixture to 45-50 °C and stir for 1-2 hours.
- Cool the reaction mixture to below 5 °C to induce crystallization.
- Collect the precipitated aminoacetonitrile hydrochloride by filtration.
- Wash the crystals with cold methanol or diethyl ether and dry under vacuum.





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Synthesis of Aminoacetonitrile Hydrochloride.

Purification

Aminoacetonitrile hydrochloride can be purified by recrystallization.

- Dissolve the crude aminoacetonitrile hydrochloride in a minimal amount of hot absolute ethanol.
- If necessary, filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Alternatively, add an equal volume of diethyl ether to the ethanolic solution to precipitate the product.
- Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[3]



Applications in Drug Development

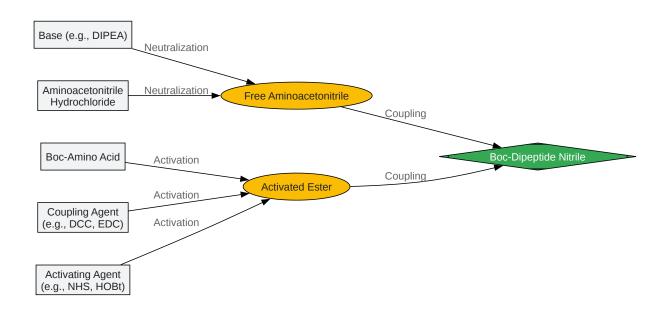
Aminoacetonitrile hydrochloride is a key intermediate in the synthesis of various compounds with therapeutic potential, including dipeptide nitriles and cyclic ureas.

Synthesis of Dipeptide Nitriles as Cysteine Protease Inhibitors

Dipeptide nitriles are a class of compounds that have shown promise as reversible and potent inhibitors of cysteine proteases, such as cathepsin S. **Aminoacetonitrile hydrochloride** serves as the C-terminal residue in the synthesis of these molecules.

- Preparation of the N-protected amino acid: In a round-bottom flask, dissolve the desired Bocprotected amino acid (e.g., Boc-Phe-OH) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Activation of the carboxylic acid: Cool the solution to 0 °C and add a coupling agent (e.g., 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent/racemization suppressant (e.g., 1.1 equivalents of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt)). Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
- Coupling reaction: In a separate flask, dissolve **aminoacetonitrile hydrochloride** (1.0 equivalent) in DMF and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride and liberate the free amine.
- Add the activated N-protected amino acid solution from step 2 to the aminoacetonitrile solution.
- Stir the reaction mixture at room temperature overnight.
- Work-up and purification: Filter the reaction mixture to remove any precipitated urea
 byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash successively with
 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic
 layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify
 the crude dipeptide nitrile by flash column chromatography on silica gel.





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Synthesis of a Boc-Dipeptide Nitrile.

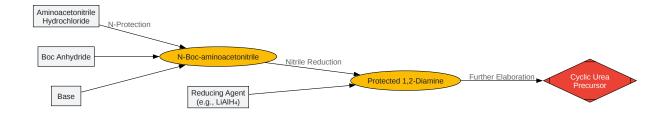
Precursor for Cyclic Urea HIV Protease Inhibitors

Aminoacetonitrile can be envisioned as a precursor for the synthesis of diamines, which are key components in the construction of cyclic urea-based HIV protease inhibitors. The nitrile group can be reduced to a primary amine, and the existing amino group can be appropriately protected and modified.

 N-Protection: Protect the primary amino group of aminoacetonitrile hydrochloride with a suitable protecting group (e.g., Boc anhydride) under basic conditions to yield N-Bocaminoacetonitrile.



- Nitrile Reduction: Reduce the nitrile functionality of N-Boc-aminoacetonitrile to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF, or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This would yield a protected 1,2-diamine.
- Further Elaboration: The resulting protected diamine can then be used in subsequent steps to construct the cyclic urea core of an HIV protease inhibitor, for example, by reaction with a phosgene equivalent like carbonyldiimidazole (CDI) or triphosgene.



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Conceptual workflow for diamine synthesis.

Safety and Handling

Aminoacetonitrile hydrochloride is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] It is harmful if swallowed, in contact with skin, or if inhaled.[6][9] It can cause skin and serious eye irritation.[6][9]

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye
 protection, and a face shield.[8]
- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[8][10] Wash hands thoroughly after handling.[8]



- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere.[3][4]
- In case of fire: Use a self-contained breathing apparatus. Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[8]

Conclusion

Aminoacetonitrile hydrochloride is a valuable and versatile reagent in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds, most notably as a precursor for dipeptide nitriles and as a potential starting material for the synthesis of complex diamines used in HIV protease inhibitors. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

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